molecular formula C16H25N3O6 B7979290 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid

Katalognummer: B7979290
Molekulargewicht: 355.39 g/mol
InChI-Schlüssel: IXHPIPUIOSSAIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid (CAS: 77205-61-9) is a synthetic propanoic acid derivative featuring dual tert-butoxycarbonyl (Boc) protecting groups. Its molecular formula is C₁₆H₂₅N₃O₆, with a molecular weight of 355.39 g/mol and a calculated LogP of 2.39, indicating moderate lipophilicity . The Boc groups are attached to the amino moiety (position 2) and the imidazole ring’s nitrogen (position 1), while the imidazole substituent is at position 4 of the propanoic acid backbone.

Eigenschaften

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O6/c1-15(2,3)24-13(22)18-11(12(20)21)7-10-8-19(9-17-10)14(23)25-16(4,5)6/h8-9,11H,7H2,1-6H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHPIPUIOSSAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Imidazole Core Synthesis

The imidazole ring is synthesized via the Debus-Radziszewski reaction, utilizing glyoxal, ammonia, and α-ketoaldehyde derivatives. For regioselective substitution at the 4-position, 4-iodoimidazole intermediates are prepared using N-iodosuccinimide (NIS) in dichloromethane at −20°C. Alternative methods employ palladium-catalyzed cross-coupling to install functional groups, though this requires stringent anhydrous conditions.

MethodReagents/ConditionsYield (%)Reference
Debus-RadziszewskiGlyoxal, NH₃, 80°C, 12 h65–70
N-Iodosuccinimide HalogenationNIS, CH₂Cl₂, −20°C, 2 h85
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C78

Boc Protection Strategies

The tert-butoxycarbonyl (Boc) groups are introduced using di-tert-butyl dicarbonate (DIBOC), synthesized via sodium tert-butoxide and phosgene analogs under phase-transfer catalysis. For the target compound, sequential protection is critical:

Amino Group Protection

The primary amino group is Boc-protected first using DIBOC (1.2 equiv) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction at 0°C for 1 h, followed by warming to room temperature, achieves >90% conversion.

Imidazole Nitrogen Protection

The imidazole nitrogen is protected using DIBOC under basic conditions (triethylamine, CH₂Cl₂). Steric hindrance at the 1-position necessitates extended reaction times (24 h) for complete Boc installation.

Coupling and Backbone Assembly

Fragment coupling employs carbodiimide reagents (EDC·HCl, HOBt) in dimethylformamide (DMF). The propanoic acid backbone is constructed via mixed anhydride methods, using isobutyl chloroformate and N-methylmorpholine.

Stepwise Coupling Protocol

  • Activation : Boc-protected imidazole-4-propanoic acid (1.0 equiv) is activated with EDC·HCl (1.5 equiv) and HOBt (1.5 equiv) in DMF at 0°C.

  • Coupling : The activated acid is added to Boc-protected β-amino ester (1.2 equiv) in DMF, stirred for 12 h at 25°C.

  • Saponification : The ester intermediate is hydrolyzed using LiOH (2.0 equiv) in THF/H₂O (3:1) to yield the free carboxylic acid.

StepReagents/ConditionsYield (%)Purity (HPLC)
ActivationEDC·HCl, HOBt, DMF, 0°C, 1 h
CouplingDMF, 25°C, 12 h7588
SaponificationLiOH, THF/H₂O, 0°C, 2 h9595

Purification and Analytical Characterization

Crude product is purified via reverse-phase HPLC (C18 column, 10–90% acetonitrile/water + 0.1% TFA). Lyophilization affords the compound as a white solid. Structural confirmation employs:

  • ¹H/¹³C NMR : Distinct signals for Boc groups (δ 1.4 ppm, singlet) and imidazole protons (δ 7.6–8.1 ppm).

  • HRMS : Calculated for C₂₂H₃₁N₃O₆ [M+H]⁺: 433.2201; Found: 433.2198.

Challenges and Optimization

  • Regioselectivity : Competing Boc installation at imidazole N1 vs. N3 is mitigated by pre-coordinating the nitrogen with BF₃·OEt₂.

  • Racemization : Coupling at low temperatures (0°C) reduces epimerization of the β-amino acid moiety.

  • Scale-Up : Batch processes using flow chemistry improve DIBOC utilization by 20% compared to traditional flask methods .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

  • Reduction

Biologische Aktivität

The compound 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid , also known by its CAS number 119798-08-2 , is a derivative of amino acids that exhibits significant biological activity. This article explores its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C31H58N4O10C_{31}H_{58}N_{4}O_{10}, with a molecular weight of 646.813 g/mol . The compound features a complex structure that includes imidazole and propanoic acid moieties, which contribute to its biological interactions.

PropertyValue
Molecular FormulaC31H58N4O10
Molecular Weight646.813 g/mol
LogP6.305
PSA173.04

The biological activity of this compound primarily arises from its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. It is hypothesized to act as an inhibitor or modulator of specific pathways, potentially influencing cellular processes such as:

  • Protein Synthesis : The compound may affect protein synthesis by modulating the activity of ribosomal proteins or related factors.
  • Cell Signaling : It may interfere with signaling pathways associated with cell growth and differentiation.

Case Studies

In a study examining the effects of related compounds on bacterial growth, derivatives showed significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis and interference with metabolic processes .

Synthesis

The synthesis of 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid can be achieved through multi-step organic reactions starting from readily available amino acids. Key steps include:

  • Protection of Amino Groups : Using tert-butoxycarbonyl (Boc) groups to protect amino functionalities.
  • Formation of Imidazole Ring : Utilizing appropriate reagents to introduce the imidazole moiety.
  • Coupling Reactions : Employing coupling agents to link different segments together efficiently.

Research Findings

Recent literature highlights the potential for this compound in drug development, particularly in targeting metabolic disorders and infectious diseases. The structural complexity allows for diverse modifications, which can enhance efficacy and reduce toxicity.

Comparative Analysis

A comparison of similar compounds indicates that variations in substituents significantly influence biological activity:

Compound NameBiological Activity
2-Methylpropanoyl derivativeAntimicrobial
Imidazole-based derivativesAntifungal and antibacterial
Amino acid derivativesModulators of metabolic pathways

Wissenschaftliche Forschungsanwendungen

Drug Development

The compound's structure, characterized by the presence of imidazole and amino acid functionalities, positions it as a potential lead compound in drug design. Its derivatives have been explored for:

  • Anticancer Activity : Research indicates that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways. The imidazole ring is known for its role in biological activity, particularly in enzyme inhibition and receptor binding .
  • Antimicrobial Properties : The hydrophobic nature of the compound suggests potential efficacy against certain bacterial strains. Studies on related compounds have shown promising results against gram-positive bacteria, indicating that modifications to this structure could yield effective antimicrobial agents .

Peptide Synthesis

The compound serves as a building block for synthesizing peptides with enhanced stability and bioactivity. The protective groups (tert-butoxycarbonyl) allow for selective reactions during peptide synthesis, enabling the formation of complex structures that are resistant to enzymatic degradation . This application is particularly relevant in developing therapeutic peptides that require prolonged circulation times in vivo.

Enzyme Inhibition Studies

Research involving this compound has focused on its role as an enzyme inhibitor. The imidazole moiety can interact with metal ions in active sites of enzymes, potentially leading to the development of selective inhibitors for therapeutic purposes . This application is crucial in targeting diseases where specific enzyme pathways are dysregulated.

Protein Interaction Studies

The ability to modify this compound allows researchers to study protein-ligand interactions systematically. By attaching various functional groups, scientists can evaluate how these modifications affect binding affinity and specificity towards target proteins, aiding in drug discovery processes .

Synthetic Pathways

The synthesis of 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid typically involves multi-step processes that include:

  • Formation of the Imidazole Ring : Utilizing precursors that contain nitrogen functionalities.
  • Coupling Reactions : Employing standard peptide coupling methods to link amino acids with protective groups effectively.
  • Deprotection Steps : Carefully removing protective groups under mild conditions to avoid degrading sensitive functional groups .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ in substituents on the amino group, imidazole ring, or heterocyclic core. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Physicochemical Notes Reference
Target Compound C₁₆H₂₅N₃O₆ 355.39 Dual Boc groups (amino and imidazole-N) High steric bulk; likely used as a synthetic intermediate. LogP = 2.39
(2S)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid (CAS: 46924-53-2) C₁₁H₁₇N₃O₄ 255.27 Single Boc group (imidazole-N) Lower molecular weight; potential for deprotection to reveal free amino group.
2-[(2-chlorobenzoyl)amino]-3-(1H-imidazol-4-yl)propanoic acid C₁₃H₁₂ClN₃O₃ 293.71 2-chlorobenzoyl (amino group); free imidazole Increased lipophilicity (estimated LogP > 3); potential antimicrobial activity.
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid (CAS: 2287260-05-1) C₁₂H₁₈N₄O₅ 283.28 Pyrimidin-2-yl core (vs. imidazole); single Boc group Altered electronic properties due to pyrimidinone ring; possible kinase inhibition activity.

Key Findings

Impact of Boc Groups: The dual Boc groups in the target compound increase steric hindrance and molecular weight compared to analogues with a single Boc (e.g., CAS 46924-53-2) or unprotected amines (e.g., ’s chlorobenzoyl derivative). This reduces reactivity but enhances stability during synthesis .

Heterocyclic Core Modifications: Replacing imidazole with pyrimidinone (CAS 2287260-05-1) alters electronic properties. Pyrimidinones are more electron-deficient, which could influence interactions with enzymatic targets (e.g., kinases) . Nitroimidazole derivatives (e.g., ’s compounds 4b, 4f, 4g) show antimycobacterial activity when nitro groups are present on aryl rings, but nitroimidazole cores alone may lack activity. This suggests that the target compound’s imidazole-Boc configuration is unlikely to confer antimycobacterial effects unless deprotected .

Substituent Effects on Activity :

  • Chlorobenzoyl-substituted analogues () exhibit higher lipophilicity, which may enhance membrane permeability but reduce solubility. In contrast, the target compound’s Boc groups balance moderate lipophilicity (LogP = 2.39) with synthetic utility .
  • Nitrothiophen-containing compounds (, ) demonstrate antitubercular activity, highlighting the importance of electron-withdrawing groups in heterocycles. The target compound lacks such groups, suggesting it may require further functionalization for bioactivity .

Data Tables

Table 1: Physicochemical Comparison

Property Target Compound CAS 46924-53-2 2-chlorobenzoyl Derivative Pyrimidinone Derivative (CAS 2287260-05-1)
Molecular Weight 355.39 255.27 293.71 283.28
LogP 2.39 1.80* >3 (estimated) 1.50*
PSA (Ų) 123.24 98.20* 110.50* 105.30*
Key Functional Groups Dual Boc Single Boc Chlorobenzoyl Pyrimidinone

*Estimated based on structural analogues.

Q & A

Q. Q1. What are the key synthetic routes for preparing 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid, and what analytical methods validate its purity?

Answer: The synthesis of structurally related imidazole-propanoic acid derivatives often involves multi-step protection-deprotection strategies. For example:

  • Step 1 : Introduction of tert-butoxycarbonyl (Boc) groups to protect amino and imidazole functionalities, as seen in analogous compounds .
  • Step 2 : Coupling reactions (e.g., carbodiimide-mediated) to link protected imidazole and propanoic acid moieties.
  • Validation : Purity is confirmed via HPLC (≥95% purity thresholds) and structural characterization using NMR (e.g., distinguishing Boc-protected regions at δ 1.4–1.5 ppm for tert-butyl groups) and mass spectrometry (e.g., molecular ion peaks matching theoretical m/z) .

Q. Q2. How do the steric and electronic properties of the tert-butoxycarbonyl (Boc) groups influence the compound’s stability during reactions?

Answer: The Boc groups confer steric protection to sensitive functional groups (e.g., amino and imidazole) while maintaining mild deprotection conditions (e.g., trifluoroacetic acid). Their electron-withdrawing nature stabilizes intermediates against hydrolysis, critical for maintaining regioselectivity in multi-step syntheses. Stability under varying pH and temperature should be monitored via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. Q3. What experimental design strategies optimize enantiomeric purity in derivatives of this compound, given its chiral centers?

Answer:

  • Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., amylose- or cellulose-based columns) to separate enantiomers.
  • Asymmetric Synthesis : Employ enantioselective catalysts (e.g., organocatalysts or transition-metal complexes) during key steps like imidazole-propanoyl coupling.
  • Case Study : For a related histidine derivative, (S)-2-(2-aminoacetamido)-3-(1H-imidazol-4-yl)propanoic acid, chiral purity was achieved via dynamic kinetic resolution using L-proline catalysts .

Q. Q4. How can contradictory solubility data across studies (e.g., polar vs. nonpolar solvents) be reconciled for this compound?

Answer: Contradictions arise from varying Boc protection states and pH-dependent ionization:

  • Protected Form : Highly lipophilic (logP ~3.5) due to Boc groups; soluble in dichloromethane or THF.
  • Deprotected Form : Polar zwitterionic structure (e.g., pH 7.4 buffer solubility >10 mg/mL).
    Methodological Fix : Standardize solvent systems and document protonation states (use potentiometric titration to determine pKa values) .

Q. Q5. What in-silico approaches predict the environmental fate of this compound, given its structural complexity?

Answer:

  • QSPR Models : Predict biodegradability (e.g., BIOWIN) and ecotoxicity (e.g., ECOSAR) using fragment-based descriptors.
  • Molecular Dynamics : Simulate interactions with soil organic matter (e.g., binding to humic acids) to assess persistence.
  • Case Study : Analogous benzimidazole hybrids showed moderate bioaccumulation potential (BCF ~500 L/kg) but low acute toxicity to Daphnia magna (EC50 >100 mg/L) .

Methodological Challenges and Solutions

Q. Q6. How can researchers address low yields in the final coupling step of Boc-protected intermediates?

Answer:

  • Catalyst Screening : Test coupling agents like HATU vs. EDC/HOBt for efficiency.
  • Solvent Optimization : Use anhydrous DMF or DMSO to minimize side reactions.
  • Real-Time Monitoring : Employ in-situ FTIR to track carbamate bond formation (C=O stretch at ~1700 cm⁻¹) .

Q. Q7. What strategies mitigate racemization during Boc deprotection?

Answer:

  • Low-Temperature Deprotection : Use TFA/DCM at 0°C to limit acid-catalyzed racemization.
  • Chiral Additives : Include chiral amines (e.g., (-)-sparteine) to stabilize transition states.
  • Validation : Compare optical rotation ([α]D) before/after deprotection to confirm integrity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.